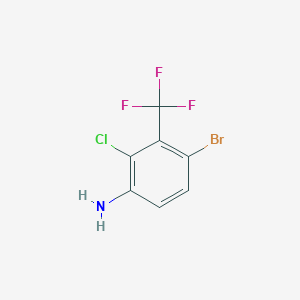![molecular formula C5H3F3N2O3S B1447455 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 38009-04-0](/img/structure/B1447455.png)
5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione
Vue d'ensemble
Description
5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione, commonly referred to as 5-TFMPT, is a heterocyclic compound belonging to the class of sulfur-containing compounds known as sulfonamides. It is an important intermediate in the synthesis of a wide variety of pharmaceuticals, such as antibiotics and antifungal agents. 5-TFMPT is also a key component in the production of dyes, agrochemicals, and other organic compounds. The compound is used in a variety of scientific and medical research applications, including drug discovery and development, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
5-TFMPT has a wide range of scientific and medical research applications. It has been used in the study of biochemical and physiological processes, as well as in drug discovery and development. The compound has also been used in the synthesis of a variety of pharmaceuticals, such as antibiotics and antifungal agents, as well as in the production of dyes, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of 5-TFMPT is not fully understood. However, it is believed to act as a potent inhibitor of enzymes involved in the synthesis of proteins, such as cysteine proteases. In addition, the compound has been shown to bind to and inhibit the activity of certain enzymes involved in the metabolism of drugs.
Effets Biochimiques Et Physiologiques
5-TFMPT has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, as well as in the metabolism of drugs. In addition, the compound has been shown to have antimicrobial activity, as well as to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-TFMPT has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its low toxicity, which makes it a safe and effective reagent for use in a variety of laboratory experiments. However, the compound is relatively unstable and can degrade rapidly in the presence of heat or light. In addition, the compound is not water-soluble and must be dissolved in organic solvents before use.
Orientations Futures
The potential applications of 5-TFMPT in scientific and medical research are vast and far-reaching. In the future, the compound could be used to study the biochemical and physiological effects of drugs, as well as to develop new drugs and therapies. In addition, the compound could be used to study the effects of environmental pollutants on human health, as well as to develop new methods of treating and preventing disease. Finally, 5-TFMPT could be used to explore the potential of new materials and technologies, such as nanotechnology and biotechnology, for use in medical and scientific research.
Propriétés
IUPAC Name |
5-(trifluoromethylsulfanyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O3S/c6-5(7,8)14-1-2(11)9-4(13)10-3(1)12/h1H,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFDJCALHCLGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00784419 | |
| Record name | 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00784419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
38009-04-0 | |
| Record name | 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00784419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



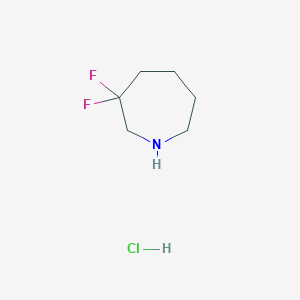
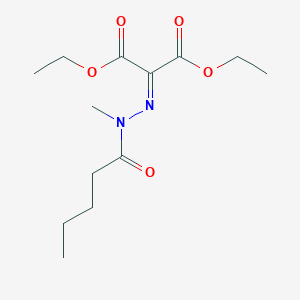
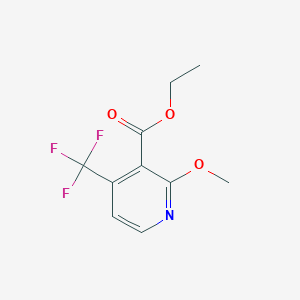
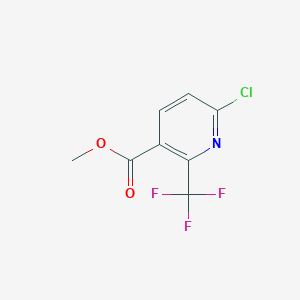
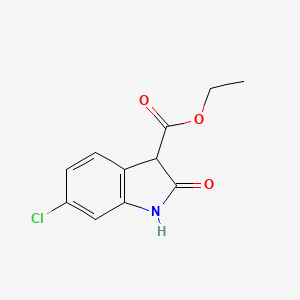
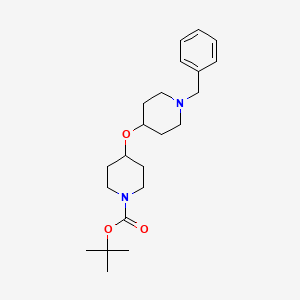
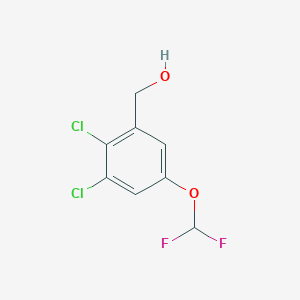
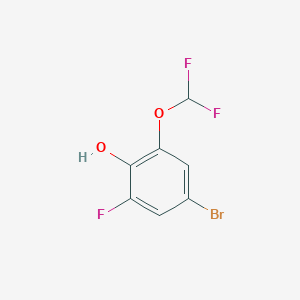
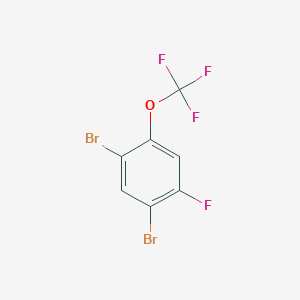
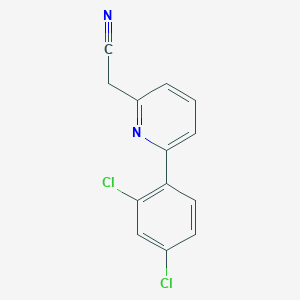
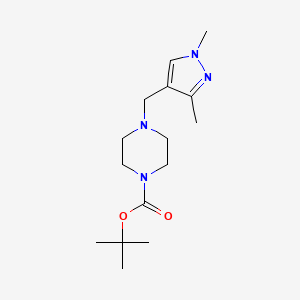
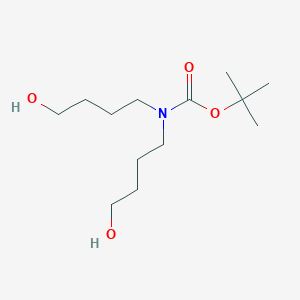
![5-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B1447388.png)
